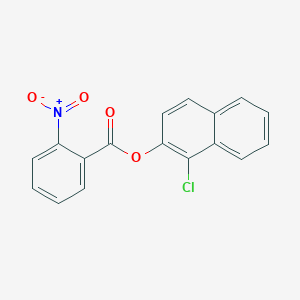
1-chloro-2-naphthyl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-naphthyl 2-nitrobenzoate, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is commonly used to label proteins and peptides for biochemical and biophysical studies. NBD-Cl is a versatile reagent that can be used for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics.
作用機序
The mechanism of action of 1-chloro-2-naphthyl 2-nitrobenzoate involves the reaction of the reagent with amino acid residues in the protein or peptide of interest. The reaction results in the formation of a covalent bond between the NBD group and the protein or peptide. The fluorescent properties of the NBD group allow for the detection and quantification of the labeled protein or peptide.
Biochemical and Physiological Effects:
This compound labeling does not have any direct biochemical or physiological effects on the protein or peptide of interest. However, it is important to note that the labeling process can affect the conformation and function of the labeled protein or peptide. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the protein or peptide.
実験室実験の利点と制限
One of the main advantages of using 1-chloro-2-naphthyl 2-nitrobenzoate as a labeling reagent is its high sensitivity and versatility. This compound can be used for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics. Additionally, the fluorescent properties of the NBD group allow for the detection and quantification of the labeled protein or peptide.
One limitation of using this compound is that the labeling process can affect the conformation and function of the labeled protein or peptide. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the protein or peptide.
将来の方向性
There are several future directions for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in scientific research. One direction is the development of new labeling strategies that minimize any potential effects on the protein or peptide. Another direction is the use of this compound in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of this compound in the development of biosensors for the detection of specific proteins or peptides in biological samples.
In conclusion, this compound is a versatile fluorescent labeling reagent that is widely used in scientific research. Its high sensitivity and versatility make it a valuable tool for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics. While there are limitations to its use, careful optimization of the labeling conditions can minimize any potential effects on the protein or peptide. There are several future directions for the use of this compound in scientific research, including the development of new labeling strategies and the use of this compound in high-throughput screening assays for drug discovery.
合成法
The synthesis of 1-chloro-2-naphthyl 2-nitrobenzoate involves the reaction of 1-chloro-2-naphthol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction yields this compound as a yellow crystalline solid with a high purity.
科学的研究の応用
1-chloro-2-naphthyl 2-nitrobenzoate is widely used in scientific research as a fluorescent labeling reagent. It is commonly used to label proteins and peptides for biochemical and biophysical studies. This compound has been used to study protein folding, protein-protein interactions, and enzyme kinetics. It is also used in fluorescence polarization assays to study ligand binding to proteins.
特性
IUPAC Name |
(1-chloronaphthalen-2-yl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-16-12-6-2-1-5-11(12)9-10-15(16)23-17(20)13-7-3-4-8-14(13)19(21)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSFIIKUOXHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

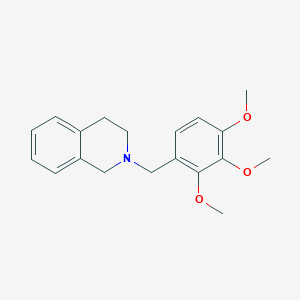
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
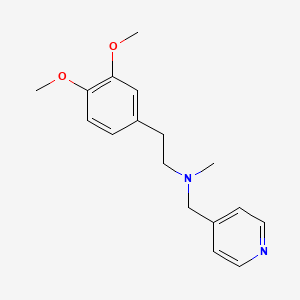

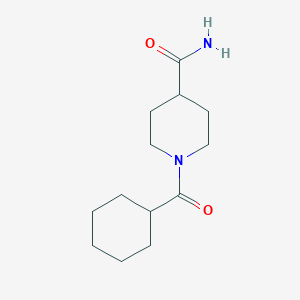
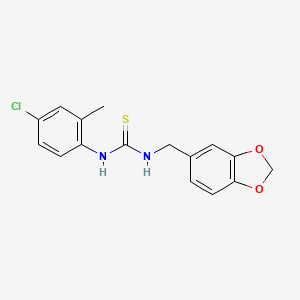

![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
